Product packaging for 1-Hydroxyindolizidine(Cat. No.:)

1-Hydroxyindolizidine

Cat. No.: B1252298
M. Wt: 141.21 g/mol
InChI Key: IATZHJGSCGLJSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxyindolizidine is a significant organic compound and a crucial advanced intermediate in the asymmetric synthesis of toxic indolizidine alkaloids such as slaframine and swainsonine . These alkaloids are a major focus of scientific investigation due to their potent biological activities, which include glycosidase inhibition, and their potential applications in researching diseases like cancer, HIV, and diabetes . As a biosynthetic precursor, this compound is invaluable for studies in organic synthesis and medicinal chemistry, particularly in the development of novel synthetic pathways for complex alkaloids . Research into this compound and its derivatives contributes to a broader understanding of indolizidine alkaloids, which are known to exhibit a range of properties from antimycotic and antimalarial to anti-inflammatory effects . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B1252298 1-Hydroxyindolizidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizin-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8-4-6-9-5-2-1-3-7(8)9/h7-8,10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATZHJGSCGLJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCC(C2C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthetic Pathways and Enzymatic Synthesis of 1 Hydroxyindolizidine

Precursor Incorporation and Metabolic Flux in 1-Hydroxyindolizidine Biosynthesis

The journey to this compound begins with simple precursors, which are intricately assembled and modified by a series of enzymatic reactions. Understanding how these initial building blocks are incorporated and the flow of metabolites through the pathway is fundamental to unraveling the complete biosynthetic picture.

Putative Biosynthetic Intermediates Elucidation

The biosynthesis of this compound is a multi-step process involving several key intermediates. In the fungus Rhizoctonia leguminicola, the pathway to the toxic indolizidine alkaloids slaframine (B1196289) and swainsonine (B1682842) proceeds through this compound. acs.org The proposed pathway originates from L-lysine. frontiersin.org Through a series of enzymatic steps, L-lysine is converted to L-pipecolate. frontiersin.orgmdpi.com

In the proposed pathway in Dendrobium species, L-lysine undergoes deamination catalyzed by saccharopine dehydrogenase to form saccharopine. frontiersin.org This is then converted to 2-aminoadipate 6-semialdehyde, which cyclizes to form 1-piperideine-6-L-carboxylate. frontiersin.org L-pipecolate oxidase then catalyzes the degradation of this intermediate to pipecolate. frontiersin.org It is proposed that a cyclase then catalyzes the connection of pipecolate and acetic acid to yield 1-indolizidinone. frontiersin.org

In the fungus Metarhizium robertsii, the biosynthesis of swainsonine also involves this compound. Here, L-pipecolic acid and malonyl-CoA are condensed by the multifunctional protein SwnK to generate (8aS)-1-oxoindolizidine. mdpi.com This intermediate is then reduced to the stereoisomers (1S,8aS)-1-hydroxyindolizidine and (1R,8aS)-1-hydroxyindolizidine. mdpi.com

The following table summarizes the key proposed intermediates in different organisms:

Organism/GenusPrecursorKey IntermediatesProduct
Rhizoctonia leguminicolaL-LysinePipecolic acid, 1-OxoindolizidineThis compound
DendrobiumL-LysineSaccharopine, 2-Aminoadipate 6-semialdehyde, 1-Piperideine-6-L-carboxylate, Pipecolate, 1-IndolizidinoneIndolizidine Alkaloids
Metarhizium robertsiiL-Pipecolic acid, Malonyl-CoA(8aS)-1-Oxoindolizidine(1S,8aS)-1-hydroxyindolizidine, (1R,8aS)-1-hydroxyindolizidine

Isotopic Labeling Studies in Biosynthetic Pathway Delineation

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors in a biosynthetic pathway. nih.gov By introducing isotopically labeled compounds into a biological system, researchers can follow the incorporation of the label into downstream metabolites, thereby confirming precursor-product relationships and elucidating the sequence of reactions. biorxiv.org

In the study of indolizidine alkaloid biosynthesis, labeling experiments have been crucial. For instance, in Rhizoctonia leguminicola, the use of isotopically labeled precursors helped establish that L-lysine is a key building block for slaframine and swainsonine, with this compound as a central intermediate. acs.orgresearchgate.net Specifically, feeding experiments with DL- and L-[3H]pipecolic acid demonstrated its incorporation into the alkaloid structure. researchgate.net Furthermore, mass spectrometric analysis of slaframine biosynthesized from deuterium-enriched cis- and trans-[1,3,3-2H]-1-hydroxyoctahydroindolizine provided strong evidence that 1-oxooctahydroindolizine is an intermediate in its biogenesis. researchgate.net

These studies, by tracking the flow of isotopes from simple molecules to the complex indolizidine core, have been instrumental in piecing together the intricate puzzle of this compound biosynthesis.

Enzymology of this compound Formation

The conversion of precursors into this compound is not a spontaneous process but is meticulously controlled by a suite of specialized enzymes. The characterization of these biocatalysts, their specific functions, and their mechanistic intricacies are central to a comprehensive understanding of this biosynthetic pathway.

Characterization of Key Biosynthetic Enzymes

Several key enzymes have been identified and characterized in the biosynthesis of indolizidine alkaloids, including those leading to the formation of this compound. In fungi, a pyridoxal-5′-phosphate (PLP)-dependent bifunctional aminotransferase has been identified as a key enzyme in the formation of the indolizidine framework of curvulamine. pnas.orgnih.gov This enzyme catalyzes both a Claisen condensation to form a new C-C bond and an α-hydroxylation. pnas.org

In the swainsonine biosynthetic pathway of Metarhizium robertsii, a gene cluster (SWN) encodes the necessary enzymes. mdpi.com The multifunctional protein SwnK, a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS), is responsible for the condensation of L-pipecolic acid with malonyl-CoA to form (8aS)-1-oxoindolizidine. mdpi.combiorxiv.org Subsequently, an imine reductase, SwnN, reduces this intermediate to the stereoisomers of this compound. mdpi.comnih.gov

The biosynthesis of dendrobine (B190944) in Dendrobium species involves several enzymes, including saccharopine dehydrogenase and L-pipecolate oxidase, which are putatively involved in the formation of the pipecolate precursor. frontiersin.org A cyclase is also proposed to catalyze the final ring closure to form the indolizidinone core. frontiersin.org

Substrate Specificity and Catalytic Mechanisms of Indolizidine Synthases

Indolizidine synthases exhibit remarkable substrate specificity and employ sophisticated catalytic mechanisms to construct the bicyclic indolizidine core. The PLP-dependent aminotransferase CuaB, involved in curvulamine biosynthesis, demonstrates bifunctionality by catalyzing both a Claisen condensation and a hydroxylation reaction. pnas.org

The NRPS-PKS hybrid enzyme SwnK in swainsonine biosynthesis shows specificity for L-pipecolic acid and malonyl-CoA as substrates. mdpi.com The subsequent reductase, SwnN, exhibits substrate-dependent stereospecificity, meaning the stereochemical outcome of its reduction reaction is influenced by the substrate it acts upon. biorxiv.orgnih.gov This highlights the precise control exerted by these enzymes over the stereochemistry of the final product.

The catalytic mechanism of many synthases involved in alkaloid biosynthesis involves the formation of carbocation intermediates, which are then guided through a series of cyclization and rearrangement reactions within the enzyme's active site to yield the final product with high precision. nih.gov

Co-factor Requirements in Biosynthetic Transformations

Many of the enzymatic reactions in the biosynthesis of this compound are dependent on specific co-factors to facilitate their catalytic activity. Pyridoxal-5′-phosphate (PLP) is a crucial co-factor for aminotransferases, such as CuaB, where it participates in amino acid transformations. pnas.orgnih.gov

Reductases, like SwnN, often require nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a co-factor to provide the necessary reducing equivalents for the reduction of iminium or ketone functionalities. mdpi.combiorxiv.org Other enzymes in alkaloid biosynthetic pathways, such as monooxygenases, may require co-factors like flavin adenine dinucleotide (FAD) or iron. nih.gov For instance, the biosynthesis of curvulamine involves an FAD-dependent monooxygenase (CuaD). nih.gov The characterization of these co-factor requirements is essential for understanding the complete catalytic cycle of the enzymes involved in this compound formation.

Genetic Basis of this compound Biosynthesis

The production of this compound, a key intermediate in the biosynthesis of toxic indolizidine alkaloids like swainsonine and slaframine, is governed by specific genetic blueprints within the producing organisms. acs.org Fungi, particularly endophytes and pathogens, are primary producers of these compounds, and research into their genomes has illuminated the genetic machinery responsible. The genes encoding the biosynthetic pathway are typically organized into discrete biosynthetic gene clusters (BGCs), a common feature in microbial secondary metabolism. nih.govnih.gov

Identification and Cloning of Biosynthetic Gene Clusters

The identification of genes responsible for this compound biosynthesis has been closely linked to the study of swainsonine (SW), a potent glycosidase inhibitor. researchgate.net The biosynthetic pathway to swainsonine proceeds through this compound, making the genes for swainsonine synthesis directly relevant. mdpi.com

Through comparative genome sequence analyses of various swainsonine-producing fungi, including Metarhizium robertsii and species within the Arthrodermataceae family, researchers have identified orthologous gene clusters, collectively designated as the "SWN" cluster. researchgate.netoup.com These clusters contain the necessary genes to convert primary metabolites into the complex indolizidine structure.

A pivotal gene within this cluster is swnK, which encodes a large, multifunctional protein. researchgate.netnih.gov This single protein possesses multiple domains, including adenylylation, acyltransferase, β-ketoacyl synthase, and reductase domains. oup.com The SwnK protein is proposed to catalyze the initial condensation of L-pipecolic acid (L-PA) with malonyl-CoA to form 1-oxoindolizidine, the immediate precursor to this compound. mdpi.com The subsequent reduction of 1-oxoindolizidine to (1S,8aS)-1-hydroxyindolizidine and its stereoisomer (1R,8aS)-1-hydroxyindolizidine is carried out by reductases also encoded within the SWN cluster, such as SwnN. mdpi.com

The crucial role of the SWN cluster, and specifically the swnK gene, has been confirmed through genetic manipulation. In a key study involving the entomopathogenic fungus Metarhizium robertsii, the swnK gene was inactivated via homologous gene replacement. The resulting mutant (ΔswnK) was unable to produce swainsonine. Production was restored when the mutant was complemented with a functional copy of the wild-type swnK gene, providing definitive evidence of the gene's essential role in the biosynthetic pathway. researchgate.netoup.com

The identification and cloning of these BGCs rely on several key methodologies:

Genome Mining: Algorithms like ClusterFinder are used to systematically scan microbial genomes to detect BGCs for various classes of small molecules. nih.gov

Comparative Genomics: By comparing the genomes of producing and non-producing strains or species, researchers can pinpoint candidate gene clusters present only in the producers. researchgate.net

Gene Disruption and Complementation: As demonstrated with swnK, targeted gene knockout, followed by reintroduction of the gene (complementation), is a powerful technique to functionally validate the role of a specific gene or an entire cluster in the biosynthesis of a compound. oup.com

Table 1: Key Genes in the SWN Cluster for Indolizidine Alkaloid Biosynthesis

GenePredicted or Confirmed FunctionOrganism(s) Where StudiedReference
swnKMultifunctional enzyme (NRPS-PKS) condensing L-pipecolic acid and malonyl-CoA to form 1-oxoindolizidine.Metarhizium robertsii, Alternaria oxytropis researchgate.netoup.comnih.gov
swnNReductase involved in the conversion of 1-oxoindolizidine to this compound.Metarhizium robertsii, Alternaria oxytropis mdpi.comnih.gov
swnRReductase with a potential role in modifying pathway intermediates.Alternaria oxytropis nih.gov
swnH1 / swnH2Hydroxylases that act on this compound and downstream intermediates.Metarhizium robertsii, Alternaria oxytropis mdpi.comnih.gov

Gene Expression Analysis in Producing Organisms

Gene expression analysis is a critical tool for understanding how and when the biosynthesis of this compound is regulated. thermofisher.com By measuring the levels of messenger RNA (mRNA) transcribed from the genes within the SWN cluster, scientists can infer the activity of the biosynthetic pathway under different conditions. nih.gov

Several advanced techniques are employed for gene expression analysis in producing organisms:

Real-Time PCR (qPCR): This method allows for the precise quantification of specific mRNA transcripts. It is used to measure the expression levels of individual genes, such as swnK or swnN, to understand their response to developmental cues or environmental stimuli. thermofisher.com

RNA Sequencing (RNA-Seq): This high-throughput technology provides a comprehensive snapshot of the entire transcriptome (all RNA molecules) of an organism at a given moment. It can reveal the expression patterns of all genes within the SWN cluster simultaneously and identify other co-regulated genes outside the cluster. nih.gov

Differential Expression Analysis: By comparing gene expression profiles between different conditions (e.g., high vs. low alkaloid production), researchers can identify which genes are up- or down-regulated, providing insights into the regulatory networks controlling biosynthesis. cancer-pku.cnnanostring.com

Studies on swainsonine-producing fungi have utilized these methods to link gene expression to alkaloid production. For instance, in the endophytic fungus Alternaria oxytropis, the expression of key biosynthetic genes, including swnK, swnN, and swnR, was analyzed. nih.gov Research involving a mutant strain with a disruption in the P5CR gene (which encodes an enzyme for producing the precursor L-pipecolic acid) showed that the expression levels of these SWN cluster genes were significantly downregulated. nih.gov This demonstrates a clear link between precursor availability and the transcriptional regulation of the entire biosynthetic pathway leading to this compound and subsequently swainsonine.

These analyses provide valuable data on the molecular regulation of this compound synthesis, revealing how producing organisms control the flow of metabolites through this important pathway.

Synthetic Methodologies for 1 Hydroxyindolizidine and Its Stereoisomers

Retrosynthetic Analysis of the Indolizidine Core Structure

The strategic disassembly of the 1-hydroxyindolizidine target molecule reveals several key bonds and functionalities that can be disconnected to identify potential starting materials and synthetic routes. A common retrosynthetic approach involves disconnecting the six-membered ring, often through a bond cleavage adjacent to the nitrogen atom. This leads back to a substituted pyrrolidine (B122466) precursor, which is a frequently employed strategy in indolizidine synthesis.

One logical disconnection is the C8-C8a bond, which simplifies the bicyclic system into a monosubstituted pyrrolidine derivative. This precursor would already contain the five-membered ring and would require a subsequent cyclization to form the six-membered ring. Another powerful retrosynthetic strategy involves an intramolecular cyclization of a linear amino diol or a related precursor, which can be derived from simpler, commercially available starting materials like pyridine (B92270) derivatives or chiral amino acids. nih.gov

For instance, a retrosynthetic plan for lentiginosine (B11785389), a related hydroxylated indolizidine, envisioned the target molecule arising from the diastereoselective reduction of an indolizinium salt. nih.gov This salt, in turn, could be formed via an intramolecular cyclization of a diol intermediate. nih.gov This diol could be traced back to a glycidic amide, which is accessible from 2-pyridine carbaldehyde and a chiral oxazolidine (B1195125) sulfur ylide. nih.gov This exemplifies a strategy that builds the indolizidine core through a sequence of stereocontrolled reactions starting from simple precursors.

A different retrosynthetic approach might involve a ring-closing metathesis (RCM) reaction to form the six-membered ring from a diene precursor derived from proline or pyroglutamic acid. rsc.orgscholaris.ca This highlights the versatility of modern synthetic methods in constructing the indolizidine skeleton.

Total Synthesis Strategies for (±)-1-Hydroxyindolizidine

The synthesis of the racemic form of this compound, denoted as (±)-1-hydroxyindolizidine, provides a foundational understanding of the construction of the indolizidine core without the complexities of stereocontrol. These syntheses often focus on the efficient formation of the bicyclic ring system.

A variety of cyclization reactions have been employed to construct the indolizidine skeleton in racemic syntheses. A notable example is the synthesis starting from picolinic acid ethyl ester. In this approach, a key step is the cross-Claisen condensation to form a β-keto ester. researchgate.net Subsequent hydrogenation of this intermediate not only reduces the pyridine ring but also facilitates a cyclization cascade to furnish the bicyclic lactam, which can then be reduced to the target (±)-1-hydroxyindolizidine.

Another strategy involves the intramolecular addition of an allylsilane to an N-acyliminium ion, which effectively constructs the indolizidine core. beilstein-journals.org This method was successfully applied to the total synthesis of racemic tashiromine, a related indolizidine alkaloid. beilstein-journals.org Although this specific example did not target this compound, the core cyclization strategy is broadly applicable.

The following table summarizes a selection of key cyclization reactions used in the synthesis of racemic indolizidine alkaloids:

Starting MaterialKey ReactionIntermediateTarget AlkaloidRef
Picolinic acid ethyl esterCross-Claisen condensation and hydrogenationHydroxy bicyclic amide(±)-1-Hydroxyindolizidine
SuccinimideIntramolecular allylsilane addition to N-acyliminium ionFunctionalized allylsilane(±)-Tashiromine beilstein-journals.org

The synthesis of (±)-1-hydroxyindolizidine necessitates careful management of functional groups and the use of protecting groups. For example, in the synthesis from picolinic acid ethyl ester, the ester and keto functionalities of the β-keto ester intermediate are ultimately reduced. The final reduction of the bicyclic amide to the corresponding amine is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH4).

Protecting groups are crucial to prevent unwanted side reactions. For instance, in a divergent approach to an aza-spiropyran derivative and (1S,8aR)-1-hydroxyindolizidine, a tetrahydropyranyl (THP) group was used to protect a hydroxyl functionality during a Grignard addition step. beilstein-journals.orgnih.gov The synthesis also involved a sequence of N-debenzylation followed by N-Boc protection, O-mesylation, and subsequent Boc-cleavage to facilitate the final cyclization. beilstein-journals.org This highlights the intricate orchestration of protecting and deprotecting steps required in complex total syntheses.

Key Cyclization Reactions in Non-Stereoselective Approaches

Enantioselective Total Synthesis of (+)- and (-)-1-Hydroxyindolizidine

Accessing the individual enantiomers of this compound, (+)-(1S,8aS)-1-hydroxyindolizidine and its enantiomer, requires the introduction of chirality in a controlled manner. This is typically achieved through the use of chiral auxiliaries or asymmetric catalysis.

Chiral auxiliaries are temporary chiral moieties that are attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.

A successful enantioselective synthesis of (+)-(1S,8aS)-1-hydroxyindolizidine utilized a chiral dienol ether in a diastereofacially selective cycloaddition with dichloroketene. acs.orgacs.org This approach established the key stereocenters early in the synthesis. Another strategy employed an (S)-malimide-based methodology, where the Grignard addition of a functionalized reagent to the chiral malimide derivative led to the stereoselective formation of an intermediate that was then converted to (1S,8aR)-1-hydroxyindolizidine. beilstein-journals.orgnih.gov

The use of chiral N-phenylglycinol-derived oxazolidines as chiral auxiliaries has been demonstrated for the asymmetric condensation of amide-stabilized sulfonium (B1226848) ylides with aldehydes to create trans-glycidic amides with high diastereoselectivity. nih.gov This method was proposed in a retrosynthetic analysis for the synthesis of lentiginosine. nih.gov Furthermore, chiral auxiliaries derived from amino alcohols like phenylglycinol and alaninol have been effective in the asymmetric synthesis of 5-substituted pyrrolidinones, which are key intermediates for indolizidine alkaloids. acs.org The synthesis of fluorinated indolizidine derivatives has also been achieved using chiral pool or chiral auxiliary strategies. bioorganica.com.uaacs.org

The table below presents examples of chiral auxiliaries used in asymmetric indolizidine synthesis:

Chiral AuxiliaryKey ReactionIntermediateTarget/Related AlkaloidRef
Chiral dienol ether[2+2] Cycloaddition with dichloroketeneChiral cyclobutanone(+)-(1S,8aS)-1-Hydroxyindolizidine acs.orgacs.org
(S)-Malimide derivativeGrignard additionChiral N,O-acetal(1S,8aR)-1-Hydroxyindolizidine beilstein-journals.orgnih.gov
(R)-(-)-2-PhenylglycinolAsymmetric condensation of sulfonium ylideChiral glycidic amideProposed for Lentiginosine nih.gov
(S)-2-(1-Aminoethyl)phenolTiCl4-mediated allylationChiral (5S)-allylpyrrolidinone(-)-Indolizidines 167B and 209D acs.org

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of a chiral product.

Transition-metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral piperidines, which are precursors to indolizidines. acs.org The iridium-catalyzed asymmetric hydrogenation of cyclic pyridinium (B92312) salts has been developed as a strategy for the efficient synthesis of chiral indolizidines. acs.org Similarly, rhodium-catalyzed [2+2+2] cycloadditions between terminal alkynes and alkenyl isocyanates, using chiral biphenyl-based phosphoramidite (B1245037) ligands, have provided an efficient route to indolizidinones, as demonstrated in the synthesis of indolizidine (-)-209D. nih.govnih.gov

Organocatalysis has also emerged as a potent strategy. A catalytic enantioselective synthesis of quinolizidines and indolizidines has been achieved through a Brønsted acid-catalyzed hydrogenation cascade. thieme-connect.com Furthermore, asymmetric palladium-catalyzed allylic amination followed by a ruthenium-catalyzed ring-closing-ring-opening metathesis sequence has been used to produce functionalized tetrahydropyridines, key precursors for the asymmetric synthesis of indolizidines. rsc.org

The following table summarizes selected asymmetric catalytic methods for indolizidine synthesis:

Catalytic SystemKey ReactionIntermediateTarget/Related AlkaloidRef
[Ir(cod)Cl]2 / (R)-DM-SegPhosAsymmetric hydrogenationChiral 7,8-benzoindolizidineChiral Indolizidines acs.org
Rhodium / Chiral phosphoramidite[2+2+2] CycloadditionChiral indolizinoneIndolizidine (-)-209D nih.govnih.gov
Chiral Brønsted acidAsymmetric hydrogenation cascadeChiral tetrahydroquinolineChiral Quinolizidines and Indolizidines thieme-connect.com
Palladium / Chiral ligand & Ruthenium catalystAsymmetric allylic amination & RCM-ROMFunctionalized tetrahydropyridineIndolizidine 13 rsc.org

Chemoenzymatic Synthesis Strategies for this compound

Chemoenzymatic approaches leverage the high selectivity of enzymes for specific transformations, often in combination with traditional organic synthesis, to achieve efficient and stereoselective production of target molecules. chemrxiv.orgucl.ac.uknih.gov While direct chemoenzymatic synthesis of this compound is not extensively documented in the provided results, the principles of this strategy are well-established for structurally related compounds.

A key enzymatic step applicable to this synthesis would be the use of hydroxynitrile lyase to create chiral cyanohydrins from aldehydes, which can then be converted to the desired amino alcohol precursors. ru.nl Another relevant enzymatic reaction is the use of monooxygenases, which can introduce hydroxyl groups with high regio- and stereoselectivity. chemrxiv.org For instance, the enzyme SorbC has been used for the synthesis of sorbicillinol, demonstrating the potential of monooxygenases in generating hydroxylated precursors. nih.gov Furthermore, ketoreductases (KREDs) have been employed for the stereoselective reduction of ketones to alcohols, a transformation that could be crucial in establishing the stereochemistry at the C-1 position of this compound. nih.gov

A hypothetical chemoenzymatic route to a specific stereoisomer of this compound could involve the following steps:

Enzymatic Hydroxylation: A suitable proline derivative could be hydroxylated using a specific monooxygenase to introduce the C-1 hydroxyl group with the desired stereochemistry.

Chemical Elaboration: The resulting hydroxylated intermediate would then be subjected to a series of chemical reactions, such as protection, activation, and cyclization, to construct the bicyclic indolizidine core.

The application of whole-cell biocatalysis, using microorganisms engineered to express the desired enzymes, presents a promising avenue for the scalable and sustainable production of this compound and its stereoisomers. ucl.ac.uk

Formal Synthesis Approaches to the this compound Skeleton

A formal synthesis constitutes the synthesis of a known intermediate that has been previously converted to the final target molecule. Several formal syntheses of this compound have been reported, often showcasing novel and efficient strategies for constructing the core indolizidine ring system.

One notable approach involves a highly stereoselective Grignard reaction on an N-benzyl imine derived from 3-deoxy-1,2-O-isopropylidene-α-D-xylo-pentodialdofuranose. This key step, followed by reductive cyclization, provides a stereoselective route to (1S,8aS)-1-hydroxyindolizidine. researchgate.netgoogle.com This method highlights the utility of carbohydrate-derived chiral synthons in asymmetric synthesis.

Another strategy employs the condensation of L-prolinal with a 3-carbon synthon to access δ-coniceine and (+)-(1S, 8aS)-1-hydroxyindolizidine, the latter being a biosynthetic precursor to slaframine (B1196289). researchgate.net This convergent approach takes advantage of the readily available chirality of proline. capes.gov.br

Furthermore, a formal synthesis of indolizidine 167B and 209D has been achieved through a aragen.comresearchgate.net-Wittig rearrangement approach to iminosugar C-glycosides, demonstrating the versatility of this rearrangement in accessing the indolizidine core. google.com Ring-closing metathesis (RCM) has also been a key strategy in the formal synthesis of various indolizidine alkaloids, including those related to this compound. scirp.orgscispace.com

Formal Synthesis Approach Key Reaction Target/Intermediate Reference(s)
Grignard Addition/Reductive CyclizationStereoselective Grignard addition to an N-benzyl sugar imine(1S,8aS)-1-Hydroxyindolizidine researchgate.netgoogle.com
Condensation with ProlinalCondensation of L-prolinal with a 3-carbon synthon(+)-(1S, 8aS)-1-Hydroxyindolizidine researchgate.netcapes.gov.br
aragen.comresearchgate.net-Wittig Rearrangement aragen.comresearchgate.net-Wittig rearrangement of iminosugar C-glycosidesIndolizidine 167B and 209D google.com
Ring-Closing Metathesis (RCM)Olefin metathesisVarious indolizidine alkaloids scirp.orgscispace.com

Late-Stage Functionalization Strategies for this compound Derivatives

Late-stage functionalization (LSF) involves the introduction of functional groups into a complex molecule at a late step in the synthetic sequence. rsc.org This strategy is particularly valuable for rapidly generating analogs of a lead compound to explore structure-activity relationships (SAR). rsc.orghyphadiscovery.com

For this compound derivatives, LSF could be employed to introduce additional hydroxyl groups or other functionalities onto the bicyclic core. Biocatalytic methods, using enzymes like cytochrome P450 monooxygenases (PolyCYPs), offer a powerful tool for late-stage hydroxylation. hyphadiscovery.com These enzymes can hydroxylate unactivated C-H bonds with high selectivity, providing access to a diverse range of oxidized derivatives in a single step. hyphadiscovery.com

Chemical methods for LSF are also available, including the use of various oxidizing reagents, electrochemistry, and photochemistry. hyphadiscovery.comnih.gov For instance, electrochemical methods have been developed for the direct hydroxylation of arene C(sp²)–H bonds, which could be applied to aryl-substituted indolizidine derivatives. nih.gov

The introduction of fluorine atoms is another important LSF strategy in medicinal chemistry. nih.gov Deoxyfluorination can be used to replace hydroxyl groups with fluorine, potentially improving metabolic stability and biological activity. hyphadiscovery.com Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry is a recently developed method for the late-stage conversion of phenolic compounds to their corresponding arylfluorosulfates, which has shown promise in enhancing the anticancer activity of known drugs. nih.gov

LSF Strategy Method Potential Application to this compound Reference(s)
HydroxylationBiocatalysis (PolyCYPs), Chemical Oxidation, ElectrochemistryIntroduction of additional hydroxyl groups to the indolizidine core. hyphadiscovery.comnih.gov
FluorinationDeoxyfluorinationReplacement of the C-1 hydroxyl group with fluorine. hyphadiscovery.com
Arylfluorosulfate FormationSuFEx Click ChemistryFunctionalization of phenolic indolizidine derivatives. nih.gov

Novel Methodologies for Indolizidine Core Formation Applicable to this compound Synthesis

The development of novel methodologies for constructing the indolizidine core is an active area of research, driven by the need for more efficient and versatile synthetic routes.

One innovative approach involves a nickel-catalyzed (4 + 2) cycloaddition of alkynes and azetidinones. acs.org This method provides access to piperidone moieties with high regio- and stereoselectivity, which can then be converted to the indolizidine core through reduction and cyclization. acs.org This strategy has been successfully applied to the total synthesis of several indolizidine alkaloids. acs.org

Another powerful technique is the intramolecular conjugate addition of a nitrogen moiety to an α,β-unsaturated sulfone. This reaction leads to the formation of the pyrrolidine ring, which is a key substructure of the indolizidine skeleton. researchgate.net The stereoselectivity of this cyclization can be controlled by the bulkiness of substituents on the starting material. researchgate.net

N-acyliminium ion cyclization is a well-established method for constructing the indolizidine core and has been used in the synthesis of various alkaloids. su.ac.th This reaction involves the cyclization of an N-acyliminium ion generated in situ, often with high diastereoselectivity. su.ac.th

A thermal cyclization of 2-alkynylbenzaldehyde oxime to an isoquinoline (B145761) N-oxide, followed by a Reissert–Henze-type reaction, has been developed for the synthesis of fused indolizine (B1195054) scaffolds. scispace.com While demonstrated for more complex systems, the core strategy of forming the indolizine ring at a late stage could be adapted for the synthesis of simpler this compound derivatives. scispace.com

Novel Methodology Key Transformation Significance Reference(s)
Nickel-Catalyzed Cycloaddition(4 + 2) cycloaddition of alkynes and azetidinonesProvides a regio- and stereoselective route to the piperidine (B6355638) portion of the indolizidine core. acs.org
Intramolecular Conjugate AdditionAddition of a nitrogen nucleophile to an α,β-unsaturated sulfoneStereocontrolled formation of the pyrrolidine ring. researchgate.net
N-Acyliminium Ion CyclizationDiastereoselective cyclization of an N-acyliminium ionA versatile and established method for indolizidine core formation. su.ac.th
Thermal Cyclization/Reissert–Henze ReactionFormation of an isoquinolone followed by indolizine ring constructionA late-stage approach to forming the indolizidine moiety in fused systems. scispace.com

Molecular Mechanisms of Action and Biological Target Interactions of 1 Hydroxyindolizidine

Glycosidase Inhibition by 1-Hydroxyindolizidine

Glycosidases are a broad class of enzymes responsible for the hydrolysis of glycosidic bonds in carbohydrates and glycoconjugates, playing crucial roles in various biological processes. researchgate.netclockss.org Many polyhydroxylated alkaloids, including those with an indolizidine core, are known to be potent and specific inhibitors of these enzymes. beilstein-journals.org They often act as mimics of the sugar substrate or the transition state of the enzymatic reaction, binding to the active site and disrupting normal carbohydrate metabolism. rsc.orgrsc.org

Direct and specific data on the inhibitory potency of this compound against a wide array of glycosidases are not extensively documented in publicly available scientific literature. However, studies on structurally similar compounds provide some context for its potential activity.

For instance, lentiginosine (B11785389), a dihydroxyindolizidine for which this compound is a precursor, has been shown to be a reasonably good inhibitor of the fungal α-glucosidase, amyloglucosidase, with a reported inhibition constant (Ki) of 1 x 10⁻⁵ M. nih.gov Notably, its 2-epimer, which also shares the dihydroxyindolizidine scaffold, displayed no inhibitory activity against any of the glycosidases tested in the same study, highlighting the critical importance of stereochemistry for biological activity. nih.gov

Research on synthetic ring-expanded indolizidine analogs of other alkaloids, such as alexine (B40350) and australine, has revealed them to be effective inhibitors of Aspergillus niger amyloglucosidase. acs.org However, these same analogs showed no inhibitory effect on β-glucosidase from almonds or α-glucosidase from baker's yeast and were only weak inhibitors of α-mannosidase from jack bean. acs.org This suggests that while the indolizidine core is a key feature for glycosidase interaction, the specific hydroxylation pattern and ring stereochemistry dictate the potency and selectivity towards different types of glycosidases.

Given the structural relationship, it is plausible that this compound may exhibit some level of selective glycosidase inhibition, but comprehensive in vitro screening is required to establish its specific inhibitory profile.

Table 1: Glycosidase Inhibitory Activity of Selected Indolizidine Alkaloids and Analogs

CompoundEnzymeSourceInhibition DataReference
LentiginosineAmyloglucosidase (α-glucosidase)FungalK_i = 10 µM nih.gov
2-epi-LentiginosineVarious glycosidases-No activity nih.gov
Homoalexine (analog)AmyloglucosidaseAspergillus nigerGood inhibitor acs.org
Homoalexine (analog)α-GlucosidaseBaker's yeastNo inhibition acs.org
Homoalexine (analog)β-GlucosidaseAlmondNo inhibition acs.org
Homoalexine (analog)α-MannosidaseJack beanWeak inhibitor acs.org

This table presents data on related compounds to provide context due to the limited direct data on this compound.

For related compounds, kinetic analysis has been crucial in elucidating their mode of action. For example, lentiginosine was identified as a competitive inhibitor of amyloglucosidase. nih.gov Competitive inhibition implies that the inhibitor binds to the active site of the enzyme, directly competing with the natural substrate. This is a common mechanism for glycosidase inhibitors that are structural mimics of the carbohydrate substrate.

Without direct experimental data, the kinetic mechanism of this compound remains speculative. However, based on its structure as a sugar analog, a competitive inhibition mechanism would be a plausible hypothesis to be tested in future research.

There are currently no published X-ray crystallography or NMR spectroscopy studies detailing the binding mode of this compound within the active site of any glycosidase. Such structural data is paramount for understanding the specific molecular interactions that govern its inhibitory activity and selectivity. rsc.orgrsc.org

Structural studies of other indolizidine alkaloids in complex with their target enzymes have provided valuable insights. For example, the crystal structure of swainsonine (B1682842) bound to Golgi α-mannosidase II reveals how the inhibitor's hydroxyl groups and the protonated nitrogen atom form a network of hydrogen bonds within the enzyme's active site, mimicking the charge and shape of the transition state.

For this compound, understanding its three-dimensional structure and how its single hydroxyl group and the bicyclic ring system orient themselves within an enzyme's active site would be key to explaining its potential inhibitory properties. Molecular modeling and docking studies, followed by experimental structural analysis, would be necessary to elucidate these interactions.

Kinetic Studies of Enzyme Inhibition (e.g., Determination of Inhibition Constants, Mechanism of Inhibition)

Interactions with Other Enzyme Systems and Biomolecules in Research Models

Beyond glycosidases, the interaction of this compound with other enzyme systems is an area that remains largely unexplored.

Carbohydrate processing enzymes are a vast group that includes not only glycosidases but also glycosyltransferases and other enzymes involved in the synthesis and modification of complex carbohydrates. nih.govuonbi.ac.kefao.orgnih.gov The ability of polyhydroxylated alkaloids to interfere with these pathways is a subject of ongoing research. researchgate.net

While there is no direct evidence of this compound interacting with other carbohydrate-processing enzymes, its role as a biosynthetic intermediate for compounds like swainsonine, which profoundly affects glycoprotein (B1211001) processing by inhibiting mannosidases, suggests a potential for broader interactions within carbohydrate metabolism. acs.org However, without specific studies, any such interactions are purely speculative.

The exploration of molecular targets for this compound beyond carbohydrate-processing enzymes is not documented in the current body of scientific literature. Many natural products exhibit pleiotropic effects, interacting with multiple cellular targets. Future research, potentially employing techniques like affinity chromatography-mass spectrometry or chemoproteomics, could uncover novel binding partners for this compound and reveal new biological activities.

Investigations into Carbohydrate Processing Enzymes

Cellular and Subcellular Effects in In Vitro Research Models

Research directly investigating the specific cellular and subcellular effects of this compound is limited. Its transient nature as a biosynthetic intermediate means it is often the final, more stable products that are isolated and studied in detail. However, its structural similarity to monosaccharides suggests a potential for interaction with cellular components that recognize or process sugars.

Direct evidence for the modulation of cellular glycosylation pathways by this compound is not extensively documented. However, its role as a direct precursor to potent glycosidase inhibitors like swainsonine provides a strong theoretical basis for its potential, albeit likely weaker, interaction with these pathways. csic.es Swainsonine is a powerful inhibitor of α-mannosidase, an enzyme crucial for the processing of N-linked glycoproteins. nih.govresearchgate.net The biosynthesis of swainsonine proceeds through the hydroxylation of (1R,8aS)-1-hydroxyindolizidine. acs.orgnih.gov Given this pathway, it is plausible that this compound could have a low-level affinity for the same enzymes, although this has not been quantified in detail. The biological activity of such alkaloids is highly dependent on the number, position, and stereochemistry of the hydroxyl groups, suggesting that the less hydroxylated this compound would have a significantly different, and likely less potent, inhibitory profile than its more complex derivatives. researchgate.net

The effects of this compound on lysosomal function and trafficking have not been a direct focus of published research. The broader class of indolizidine alkaloids, particularly swainsonine, is known to induce a lysosomal storage disease phenotype by inhibiting lysosomal α-mannosidase, leading to the accumulation of unprocessed mannose-containing oligosaccharides within lysosomes. lookchem.com This disrupts cellular processes that rely on proper glycoprotein turnover and lysosomal function. As a biosynthetic precursor, this compound is intrinsically linked to this outcome. The enzymatic machinery for its conversion to swainsonine is located within the organisms that produce it, and therefore, the biological impact is most often associated with the final product. Any direct effects of this compound on lysosomes in research cell lines would likely be overshadowed by the more potent effects of its derivatives, and as such, this has not been a significant area of investigation.

Modulation of Cellular Glycosylation Pathways

Mechanistic Studies in Model Organisms (Non-Human)

Studies in non-human model organisms have primarily focused on elucidating the biosynthetic pathways of indolizidine alkaloids, where this compound is a key player.

There is a lack of specific data on the glycosidase inhibitory activity of this compound in insect models. The broader class of polyhydroxy alkaloids is recognized for its potent glycosidase inhibitory properties, which can have significant anti-feedant and toxic effects on insects. researchgate.net For example, castanospermine (B190763), another indolizidine alkaloid, has been shown to inhibit a range of disaccharidases in various insect species. researchgate.net The insecticidal activity of plants producing these alkaloids is generally attributed to the final, more stable and potent compounds like swainsonine. While this compound is a necessary intermediate for the production of these defensive compounds, its own direct contribution to glycosidase inhibition in insects has not been specifically characterized. The structure-activity relationships of these inhibitors suggest that the specific stereochemistry and degree of hydroxylation are critical for potent enzyme inhibition. acs.org

The primary role of this compound in plant defense is as a biosynthetic precursor to toxic alkaloids. mdpi.com Plants that are hosts to endophytic fungi, such as species of Astragalus and Oxytropis (locoweeds), produce swainsonine to deter herbivores. acs.org The biosynthesis of swainsonine in these plants and their fungal endophytes proceeds via this compound. acs.org Therefore, the machinery to produce this compound is a fundamental component of the plant's chemical defense strategy. Herbivores that consume these plants experience the toxic effects of swainsonine, which can lead to a condition known as "locoism," characterized by severe neurological disorders. acs.org The presence of this compound itself in the plant tissue is transient, as it is converted to the more stable and potent defensive compounds. Thus, its impact on herbivore interactions is indirect, mediated through its conversion to swainsonine.

Biosynthetic Pathway of this compound

The formation of this compound is a key step in the biosynthesis of several indolizidine alkaloids. The following table summarizes its position in these pathways.

PrecursorEnzyme(s)ProductSubsequent Product(s)Organism(s)Reference(s)
1-Oxoindolizidine1-Oxoindolizidine Reductase(1R,8aS)-1-Hydroxyindolizidine and (1S,8aS)-1-HydroxyindolizidineSwainsonine, Slaframine (B1196289)Rhizoctonia leguminicola, Alternaria oxytropis, Metarhizium robertsii techscience.comthieme-connect.com
L-Pipecolic acid and Malonyl-CoASwnK (multifunctional protein)(8aS)-1-Oxoindolizidine(1S,8aS)- and (1R,8aS)-1-HydroxyindolizidineMetarhizium robertsii thieme-connect.com
(8aS)-1-OxoindolizidineSwnN (oxidoreductase)(1S,8aS)- and (1R,8aS)-1-Hydroxyindolizidine1,2-DihydroxyindolizidineMetarhizium robertsii thieme-connect.comscispace.com

Structure Activity Relationship Sar Studies of 1 Hydroxyindolizidine and Its Analogs

Modifications of the Hydroxyl Group at C1 Position

The hydroxyl group at the C1 position is a key feature of the 1-hydroxyindolizidine scaffold and a primary target for chemical modification to study its role in biological interactions.

Modification of secondary metabolite compounds through esterification is a common strategy to enhance structural diversity, which can lead to increased or entirely new biological activities. medcraveonline.commedcraveonline.com This process involves reacting the hydroxyl group with a carboxylic acid or its derivative to form an ester. medcraveonline.com Such modifications can alter key physicochemical properties like lipophilicity, solubility, and bioavailability. medcraveonline.commedcraveonline.com

While specific studies on the esterification of this compound are not broadly detailed in the provided context, the principles are widely applied to other heterocyclic compounds. For instance, ester conjugates of mycophenolic acid and phenazine-1-carboxylic acid have been synthesized, with some derivatives showing higher potency than the parent compounds. nih.govd-nb.info Applying this strategy to this compound, esterification or etherification of the C1-hydroxyl group would likely modulate its interaction with target enzymes. Converting the polar hydroxyl group to a more lipophilic ester or ether could enhance its ability to cross cell membranes. The nature of the R group in the resulting ester (COR) or ether (OR) would be critical in determining the extent of this effect.

Table 1: Potential Effects of C1-Hydroxyl Group Modification

Modification Type General Structure Expected Impact on Properties Potential Biological Effect
Parent Alcohol -OH Polar, H-bond donor/acceptor Baseline activity
Esterification -OC(O)R Increased lipophilicity, loss of H-bond donor capability Altered target binding, potentially increased cell permeability

| Etherification | -OR | Increased lipophilicity (depending on R), loss of H-bond donor | Altered target binding, modified metabolic stability |

This table is generated based on established principles of medicinal chemistry. medcraveonline.commedcraveonline.com

The three-dimensional arrangement of atoms (stereochemistry) is crucial for biological activity. In hydroxylated indolizidines like swainsonine (B1682842), enzymatic pathways precisely control the stereochemistry at multiple centers, including C1, C2, and C8a. biorxiv.org The orientation of the hydroxyl group on the this compound scaffold significantly influences its binding to biological targets.

The synthesis of specific stereoisomers, or epimers, is a key strategy to understand these interactions. For example, (1S,8aR)-1-hydroxyindolizidine, an epimer of the naturally occurring isomer, has been synthesized to investigate the impact of its stereoconfiguration. beilstein-journals.org The different spatial orientation of the hydroxyl group in an epimer can disrupt or alter critical hydrogen-bonding interactions within a target's active site, often leading to a significant decrease or change in biological activity. biorxiv.org Studies on related alkaloids have shown that substrate-dependent stereospecificity is a key feature, where enzymes can produce opposite stereochemical outcomes based on subtle differences in the substrate, highlighting the importance of the correct configuration for activity. biorxiv.org

Table 2: Comparison of C1-OH Epimers

Compound Stereochemistry at C1 Expected Interaction with Target
Natural Isomer e.g., (1R,8aS) Optimized for binding via specific hydrogen bonds

| C1-Epimer | e.g., (1S,8aS) | Suboptimal or different binding due to altered hydroxyl orientation |

Esterification and Etherification Effects on Biological Activity

Modifications of the Indolizidine Ring System

Changes to the core bicyclic ring structure of indolizidine provide fundamental insights into the spatial requirements for target binding.

Studies on related iminosugars, which include indolizidines, have demonstrated the importance of ring size. mdpi.com For example, comparing six-membered ring piperidine (B6355638) derivatives to seven-membered ring azepane derivatives revealed significant differences in their ability to inhibit α- and β-glucosidases. mdpi.com In some cases, the seven-membered ring analog showed comparable or even stronger activity than its six-membered counterpart, indicating that the active site of some enzymes can accommodate larger structures. mdpi.com Therefore, modifying the this compound to a homologous quinolizidine (B1214090) (6/6-membered rings) or a smaller pyrrolizidine (B1209537) (5/5-membered rings) would be expected to significantly alter its binding affinity and biological activity profile. researchgate.net

Table 3: Impact of Ring System Variation on Molecular Properties

Ring System Ring Composition General Shape/Flexibility
Pyrrolizidine 5-membered fused to 5-membered More compact, different bond angles
Indolizidine 5-membered fused to 6-membered Standard scaffold

| Quinolizidine | 6-membered fused to 6-membered | Larger, different conformational possibilities |

Replacing one of the carbon atoms in the indolizidine ring with another heteroatom (such as oxygen, sulfur, or an additional nitrogen) fundamentally changes the electronic and structural properties of the scaffold. Five-membered heterocycles are crucial components in the design of many therapeutic drugs. nih.gov

This strategy has been explored in related classes of compounds to probe SAR. For instance, analogs of the glycosidase inhibitor salacinol (B1681389) have been synthesized with ring-heteroatom variations, including thio- (sulfur) and seleno- (selenium) derivatives, to conduct SAR studies with various glycosidase enzymes. researchgate.net Such substitutions alter the ring's geometry, polarity, and hydrogen-bonding capacity, which can lead to differential interactions with the target enzyme. An "aza-indolizidine," for example, would have an additional nitrogen atom, introducing a new potential site for hydrogen bonding or protonation, thereby significantly affecting its biological activity.

Ring Size Variations and Their Impact on Target Binding

Substitutions at Other Positions of the Indolizidine Skeleton

Introducing substituents at various other positions on the carbon framework of the indolizidine ring is a primary method for exploring SAR and optimizing activity. nih.gov The location, nature, and stereochemistry of these substituents are all critical.

The study of naturally occurring polyhydroxylated indolizidines like castanospermine (B190763) and swainsonine provides a roadmap for this approach. These molecules are potent glycosidase inhibitors, and their activity is derived from the multiple hydroxyl groups on the ring system, which mimic the structure of natural sugar substrates. researchgate.net The synthesis of analogs with hydroxyl groups at positions C7 and C8, for example, is a known strategy to create new, biologically active compounds. researchgate.net

However, the effect of substitution is highly dependent on the biological target. While hydroxylation often enhances glycosidase inhibition, it has been found to be detrimental to the activity of compounds designed to inhibit other targets, such as the breast cancer resistance protein (ABCG2). nih.gov Furthermore, studies on Indolizidine (-)-237D analogs for nicotinic acetylcholine (B1216132) receptors show that adding various R-group substituents to the scaffold is a viable strategy to improve binding energy and potency. nih.gov This demonstrates that a wide range of functional groups can be introduced across the skeleton to fine-tune the molecule's activity for a specific purpose.

Table 4: Summary of Substitution Effects on Related Indolizidine Scaffolds

Position of Substitution Type of Substituent Example Compound Class Observed Effect on Biological Activity
C1, C7, C8 Hydroxyl (-OH) Castanospermine analogs Potent glycosidase inhibition. researchgate.net
Any position Hydroxyl (-OH) Flavonoid-type ABCG2 inhibitors Detrimental to activity. nih.gov
Various (R1, R2) Alkyl, Aryl, etc. Indolizidine (-)-237D analogs Can improve potency and binding energy for nAChRs. nih.gov

Alkyl and Aryl Substitutions

The introduction of alkyl and aryl groups at various positions on the indolizidine ring has been a key strategy in SAR studies. These modifications can significantly impact the compound's steric and electronic properties, thereby altering its binding affinity for target enzymes.

Introduction of Polar Functionalities

The addition of polar functional groups, such as hydroxyl (-OH), amino (-NH2), and carboxyl (-COOH) groups, to the this compound framework can profoundly influence its biological activity. libretexts.orgkhanacademy.orgmasterorganicchemistry.com These groups can form hydrogen bonds and other polar interactions with amino acid residues in the active site of glycosidases, often leading to enhanced inhibitory potency. libretexts.orgkhanacademy.org

The number and stereochemical arrangement of hydroxyl groups are particularly crucial. For example, the trihydroxylated indolizidine alkaloid swainsonine is a potent inhibitor of α-mannosidase, while the tetrahydroxylated castanospermine inhibits both α- and β-glucosidases. nih.govresearchgate.net This highlights the high degree of specificity conferred by the hydroxylation pattern.

A study on a series of polyhydroxylated indolizidines demonstrated that these compounds were effective inhibitors of amyloglucosidase. acs.org However, they showed no inhibitory activity against β-glucosidase or α-glucosidase, further emphasizing the role of specific hydroxylation patterns in determining enzyme selectivity. acs.org

Table 1: Glycosidase Inhibitory Activity of Polyhydroxylated Indolizidine Analogs

CompoundTarget EnzymeInhibitory Activity
Polyhydroxylated Indolizidines (general)Amyloglucosidase (Aspergillus niger)Good inhibitors
Polyhydroxylated Indolizidines (general)β-Glucosidase (almond)No inhibition
Polyhydroxylated Indolizidines (general)α-Glucosidase (bakers' yeast)No inhibition
Swainsonineα-MannosidasePotent inhibitor nih.govresearchgate.net
Castanospermineα- and β-GlucosidasePotent inhibitor nih.gov

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional shape of a molecule, or its conformation, is a critical determinant of its biological function. ijpsr.comnih.gov For this compound and its analogs, their ability to adopt a specific conformation that complements the enzyme's active site is fundamental to their inhibitory mechanism. ijpsr.com

Preferred Conformations and Energy Minima in Solution and Bound States

The conformation of a flexible molecule like this compound can vary depending on its environment. nih.gov In solution, it exists as an equilibrium of different conformations, each with a specific energy level. Computational methods, such as molecular mechanics and quantum chemistry calculations, are used to determine these preferred conformations and their corresponding energy minima. nih.govleidenuniv.nl

When an inhibitor binds to an enzyme, it adopts a specific "bioactive conformation." unifi.it This bound conformation may or may not be the lowest energy conformation in solution. X-ray crystallography and NMR spectroscopy are powerful experimental techniques used to determine the three-dimensional structure of inhibitors when bound to their target enzymes. nih.govnih.gov For glycosidase inhibitors, the conformation often mimics the transition state of the natural substrate, which is a key feature for potent inhibition. nih.gov For instance, retaining β-glycosidases have been observed to bind inhibitors in skew-boat and chair conformations, suggesting a half-chair transition state. nih.gov

Dynamics of Binding to Molecular Targets

The interaction between an inhibitor and its target enzyme is a dynamic process. nih.govmdpi.com Molecular dynamics (MD) simulations provide a computational lens to visualize and understand these interactions over time. nih.govdovepress.comscirp.org These simulations can reveal the pathways of ligand binding, the conformational changes that occur in both the inhibitor and the enzyme upon binding, and the key interactions that stabilize the enzyme-inhibitor complex. nih.govmdpi.comdovepress.com

MD simulations can help identify crucial amino acid residues in the enzyme's active site that form strong interactions with the inhibitor. scirp.org This information is invaluable for understanding the molecular basis of inhibition and for designing new inhibitors with improved affinity and selectivity. mdpi.comscirp.org For example, simulations can elucidate the role of specific hydrogen bonds, hydrophobic interactions, and electrostatic forces in the binding process. scirp.org

Pharmacophore Identification for Indolizidine-Based Glycosidase Inhibitors

A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors and acceptors, hydrophobic centers, and charged groups—that are essential for a molecule to exert a specific biological activity. For indolizidine-based glycosidase inhibitors, identifying a common pharmacophore is crucial for designing new and more potent compounds. sciengine.com

The generally accepted pharmacophore for glycosidase inhibitors based on the indolizidine scaffold includes:

A basic nitrogen atom: This nitrogen is typically protonated at physiological pH and mimics the charge of the oxocarbenium ion intermediate in the glycosidic bond cleavage reaction.

A specific arrangement of hydroxyl groups: The number and stereochemistry of the hydroxyl groups must mimic the arrangement of hydroxyls on the natural sugar substrate of the target glycosidase. This allows for specific hydrogen bonding interactions within the enzyme's active site.

Modeling studies have been employed to generate and validate pharmacophore models for various glycosidase inhibitors. researchgate.net These models serve as a guide for the synthesis of new derivatives with potentially enhanced inhibitory activity. researchgate.net The goal is to create molecules that perfectly match the spatial and electronic requirements of the enzyme's active site, leading to highly potent and selective inhibition.

Advanced Analytical and Spectroscopic Methodologies in 1 Hydroxyindolizidine Research

High-Resolution Mass Spectrometry for Metabolite Profiling and Biosynthetic Pathway Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for identifying and quantifying 1-hydroxyindolizidine and related metabolites within complex biological extracts. Its high mass accuracy allows for the determination of elemental compositions, facilitating the identification of known and novel compounds.

In the context of biosynthetic pathway elucidation, HRMS plays a pivotal role. For instance, in studies of swainsonine (B1682842) biosynthesis in fungi like Metarhizium robertsii, this compound has been identified as a key intermediate. nih.govresearchgate.net Researchers utilize techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to trace the incorporation of labeled precursors into this compound and subsequent products. researchgate.netresearchgate.net This allows for the mapping of the intricate steps of the biosynthetic pathway. For example, feeding studies with labeled pipecolic acid have demonstrated its incorporation into this compound, confirming its role as a precursor. researchgate.net

Metabolomics studies, often employing gas chromatography-mass spectrometry (GC-MS) or LC-MS, have been instrumental in identifying shunt products and alternative branches in these pathways. biorxiv.org For example, in engineered Aspergillus nidulans strains expressing genes from the swainsonine biosynthetic cluster, GC-MS analysis identified 5,6,7,8-tetrahydroindolizine (B83744) as a metabolite derived from an iminium precursor of this compound. biorxiv.org This level of detail is critical for a comprehensive understanding of the metabolic network surrounding this compound.

Table 1: Application of Mass Spectrometry in this compound Research

Analytical TechniqueApplicationKey FindingsReferences
LC-MS/MSSwainsonine BiosynthesisConfirmed this compound as an intermediate in the swainsonine pathway. nih.govresearchgate.netresearchgate.net
GC-MSMetabolite ProfilingIdentification of shunt metabolites like 5,6,7,8-tetrahydroindolizine in engineered fungal strains. biorxiv.org
HRMS (ESI-TOF)Structural ElucidationDetermination of elemental composition for novel indolizidine alkaloids. researchgate.netdicp.ac.cn

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural and Conformational Elucidation in Complex Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural and stereochemical elucidation of this compound and its derivatives.

One-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the carbon-hydrogen framework. However, for complex molecules like this compound, 2D NMR techniques are essential to unambiguously assign all proton and carbon signals and to determine the relative stereochemistry.

Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate protons with their directly attached and long-range coupled carbons, respectively. beilstein-journals.orgorcid.org These experiments are crucial for piecing together the molecular structure.

The stereochemistry of this compound, particularly the relative orientation of the hydroxyl group and the bridgehead proton, can be determined using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). beilstein-journals.orgacs.org These experiments detect through-space interactions between protons, providing critical information about their spatial proximity and thus the molecule's three-dimensional structure. For instance, NOESY experiments have been used to confirm the stereochemistry of aza-spiropyran derivatives, which are precursors in some synthetic routes to this compound. beilstein-journals.org

The indolizidine ring system can exist in different conformations, and dynamic NMR (DNMR) spectroscopy is employed to study the kinetics of these conformational changes. scholaris.ca By analyzing the changes in NMR spectra at different temperatures, researchers can determine the energy barriers for processes like ring inversion or nitrogen inversion. This information is vital for understanding the flexibility of the this compound scaffold, which can influence its biological activity and interactions with enzymes. acs.orgscholaris.ca

2D and 3D NMR Spectroscopy for Stereochemical Assignments and Connectivity Analysis

Chromatographic Separations in Complex Biological Matrices and Synthetic Mixtures

Chromatographic techniques are fundamental for the isolation, purification, and analysis of this compound from natural sources or synthetic reaction mixtures.

Since this compound possesses chiral centers, it can exist as different enantiomers. Chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC), is the gold standard for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. dicp.ac.cnbeilstein-journals.org This is critical in asymmetric synthesis, where the goal is to produce a single enantiomer. Various chiral stationary phases are available that can effectively resolve the enantiomers of this compound and its derivatives, allowing for accurate quantification of the stereochemical outcome of a reaction. dicp.ac.cnresearchgate.net

The coupling of chromatographic separation with mass spectrometric detection (hyphenated techniques) provides unparalleled sensitivity and selectivity for the analysis of this compound in complex samples.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for the quantitative analysis of this compound and its metabolites in biological fluids and plant or fungal extracts. researchgate.netamazonaws.com The high selectivity of MS/MS, where a specific parent ion is fragmented to produce characteristic daughter ions, allows for confident identification and quantification even at very low concentrations. This technique is routinely used in metabolomics studies to track the levels of this compound under different biological conditions. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique, often used for the analysis of volatile derivatives of this compound. zin.rubiorxiv.org Derivatization, for example by silylation, can improve the chromatographic properties and detection sensitivity of the analyte. GC-MS has been instrumental in identifying this compound and related compounds in the defensive secretions of insects and in fungal cultures. zin.ru

Chiral Chromatography for Enantiomeric Excess Determination and Enantiomer Separation

X-ray Crystallography for Absolute Stereochemistry Determination and Protein-Ligand Complex Studies

X-ray crystallography is a powerful technique that provides the definitive, three-dimensional structure of a molecule, including the absolute configuration of all stereogenic centers. researchgate.netmigrationletters.com This method relies on the diffraction of X-rays by a single crystal of the compound, which generates a unique diffraction pattern that can be mathematically reconstructed into an electron density map and, subsequently, a model of the atomic arrangement. sandiego.edurigaku.com

The determination of absolute stereochemistry is a critical aspect of natural product chemistry, as different enantiomers of a chiral molecule often exhibit distinct biological activities. nih.govresearchgate.net For molecules containing only light atoms (such as carbon, hydrogen, oxygen, and nitrogen), the determination of absolute configuration can be challenging. researchgate.net However, the presence of a heavier atom in the molecule or the use of specific X-ray wavelengths can enhance the anomalous scattering effects, allowing for a reliable assignment of the absolute configuration. thieme-connect.de In a study on the diastereoselective synthesis of α-hydroxy- and α-alkoxy-substituted indolizidines and quinolizidines, single-crystal X-ray structural analysis was successfully employed to establish the absolute configuration of a key intermediate, a substituted this compound derivative. uni-stuttgart.de

Beyond the determination of the structure of isolated molecules, X-ray crystallography is a cornerstone in structural biology for investigating protein-ligand interactions. migrationletters.com By obtaining a crystal of a target protein in complex with a ligand, such as a this compound derivative, researchers can visualize the precise binding mode, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and understand the structural basis of the ligand's biological activity. rcsb.orgresearchgate.netbiorxiv.orgrcsb.org This information is invaluable for structure-based drug design, enabling the optimization of ligand affinity and selectivity. The process typically involves co-crystallizing the protein with the ligand or soaking the ligand into pre-formed protein crystals. nih.gov For instance, the crystal structure of auxin-binding protein 1 in complex with 1-naphthalene acetic acid revealed a predominantly hydrophobic binding pocket with a metal ion deep inside, providing a detailed map of the binding interactions. rcsb.org Similarly, the crystal structure of the Rab7:Rab escort protein-1 (Rab7:REP-1) complex showed how the protein accommodates its lipid ligand in a hydrophobic pocket. researchgate.net While a specific crystal structure of a this compound-protein complex is not detailed in the provided results, the methodology is well-established and directly applicable.

Table 1: Representative X-ray Crystallography Data for an Indolizine (B1195054) Derivative

ParameterValue
CompoundDiethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate
Crystal SystemMonoclinic
Space GroupP 21/n
a (Å)12.0497(6)
b (Å)17.8324(10)
c (Å)19.6052(11)
α (°)90.000
β (°)100.372(1)
γ (°)90.000
Volume (ų)4143.8(4)

This table presents crystallographic data for an indolizine derivative, illustrating the type of information obtained from a single-crystal X-ray diffraction study.

Circular Dichroism (CD) Spectroscopy for Chirality Assignment and Conformational Analysis in Solution

Circular dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. bath.ac.ukcreative-proteomics.com This technique is particularly valuable for assigning the absolute configuration of chiral compounds and for studying their conformational changes in solution, which is often more representative of the physiological environment. nih.govchiralabsxl.com

For the assignment of absolute stereochemistry, the experimental CD spectrum of a compound is often compared with that of a known analog or with a spectrum predicted by theoretical calculations. chiralabsxl.com In the study of indolizidine alkaloids, electronic circular dichroism (ECD) has been successfully used to determine the structures of newly isolated compounds. For example, the structures of fluvirosaones A and B, two indolizidine alkaloids with a pentacyclic skeleton, were determined through a combination of spectroscopic methods, including the comparison of experimental ECD data with calculated spectra. acs.orgnih.gov Similarly, the structures of crepidtumines A and B, novel indolizidine alkaloids from Dendrobium crepidatum, were elucidated using HR-ESI-MS, NMR, and ECD experiments. researchgate.netnih.gov

CD spectroscopy is also a powerful tool for analyzing the solution-state conformation of molecules. plos.org The CD spectrum is highly sensitive to the spatial arrangement of chromophores within a molecule. mdpi.com Therefore, changes in the conformation of a molecule, induced by factors such as solvent, temperature, or binding to a biological target, will result in corresponding changes in the CD spectrum. nih.gov This allows for the study of conformational equilibria and the dynamic behavior of molecules in solution. For proteins, far-UV CD spectroscopy is a classical method to study their secondary structure. nih.gov While not a protein, the principles of conformational analysis using CD are applicable to smaller molecules like this compound, where the relative orientation of the hydroxyl group and the indolizidine ring system will influence the CD spectrum.

Table 2: Application of Electronic Circular Dichroism (ECD) in the Structural Elucidation of Indolizidine Alkaloids

CompoundSourceMethod of Structure DeterminationKey Finding from ECD
Fluvirosaones A and BFlueggea virosaPhysical, spectroscopic (including ECD), and X-ray analysis. acs.orgnih.govConfirmation of the proposed structures by comparison of experimental and calculated ECD data. acs.orgnih.gov
Crepidtumines A and BDendrobium crepidatumHR-ESI-MS, NMR, and ECD experiments. researchgate.netnih.govDetermination of the structures of two new indolizidine alkaloids. researchgate.netnih.gov

This table highlights the successful application of ECD in combination with other analytical techniques for the structural determination of complex indolizidine alkaloids.

Computational and Theoretical Investigations of 1 Hydroxyindolizidine

Molecular Docking Studies with Glycosidase Enzymes and Other Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govdergipark.org.tr This method is widely employed to understand the binding mechanisms of inhibitors, such as 1-hydroxyindolizidine, to enzymes like glycosidases. researchgate.netcmu.ac.th

Prediction of Binding Modes and Affinities

Molecular docking simulations predict how this compound fits into the active site of a target enzyme, revealing its binding mode. dergipark.org.tr The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. nih.gov The binding affinity is a measure of the strength of the interaction between the ligand and the protein. malvernpanalytical.com

The predicted binding affinity, often expressed as a docking score or binding energy, helps in ranking potential inhibitors. mdpi.comresearchgate.net For instance, a more negative binding energy generally indicates a more stable protein-ligand complex and, consequently, a higher predicted affinity. dergipark.org.trplos.org Studies on various glycosidase inhibitors have shown a correlation between the calculated binding energies and their experimentally determined inhibitory activities (e.g., IC50 values). plos.orgnih.gov For example, in a study of thiazolidine-2,4-dione derivatives, compounds with lower calculated binding energies (e.g., -9.4 kcal/mol) exhibited stronger α-glucosidase inhibition than those with higher energies (e.g., -8.7 kcal/mol). nih.gov

The accuracy of these predictions depends on the sophistication of the sampling algorithm and the scoring function used. nih.govschrodinger.com Different docking programs may yield slightly different results, and therefore, it is common practice to use multiple tools or to validate the computational model against experimental data. mdpi.com

Table 1: Representative Binding Affinities of Glycosidase Inhibitors from Molecular Docking Studies

Compound Class Target Enzyme Predicted Binding Energy (kcal/mol) Reference
Oxadiazole derivative α-glucosidase -5.6 plos.org
Ethyl-thio benzimidazolyl acetohydrazide derivative α-glucosidase -8.7 plos.org
Thiazolidine-2,4-dione derivative α-glucosidase -9.4 nih.gov
1,2-benzothiazine derivative α-glucosidase -16.1862 (Acarbose standard) cmu.ac.th

This table presents example data from studies on various glycosidase inhibitors to illustrate the range of predicted binding affinities and is not specific to this compound due to a lack of publicly available data for this specific compound.

Identification of Key Interacting Residues in Target Active Sites

A crucial outcome of molecular docking is the identification of key amino acid residues within the enzyme's active site that interact with the ligand. wikipedia.orgfrontiersin.org The active site is the region of an enzyme where substrate molecules bind and undergo a chemical reaction. wikipedia.org These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the ligand-protein complex. malvernpanalytical.comnih.gov

For example, docking studies of various inhibitors with α-glucosidase have frequently identified interactions with acidic residues like Aspartic acid (Asp) and Glutamic acid (Glu), as well as basic residues like Arginine (Arg) and Histidine (His). cmu.ac.thplos.org These residues can act as hydrogen bond donors or acceptors, forming strong connections with the hydroxyl groups of inhibitor molecules. nih.gov Understanding these specific interactions is vital for explaining the inhibitory mechanism and for the rational design of new, more potent inhibitors. frontiersin.org By modifying the chemical structure of the lead compound to enhance these interactions, medicinal chemists can improve its binding affinity and selectivity.

Molecular Dynamics (MD) Simulations of this compound-Target Interactions

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of the ligand and protein over time. nih.govnih.gov This approach provides deeper insights into the stability of the binding complex and the conformational changes that may occur upon binding. nih.govnih.gov

Ligand-Protein Binding Dynamics and Stability Analysis

MD simulations can be used to assess the stability of the binding pose predicted by molecular docking. nih.gov By simulating the complex in a solvated environment for a period of nanoseconds or even microseconds, researchers can observe whether the ligand remains stably bound in the active site or if it dissociates. nih.govfrontiersin.org The root-mean-square deviation (RMSD) of the ligand's atomic positions over the course of the simulation is a common metric used to evaluate stability. frontiersin.org A low and stable RMSD value suggests a stable binding mode. nih.gov

Conformational Changes in Ligand and Receptor upon Binding

Both the ligand and the protein are flexible molecules, and their conformations can change upon binding. frontiersin.org This phenomenon is often described by two models: "induced fit," where the binding of the ligand induces a conformational change in the protein, and "conformational selection," where the protein exists in an equilibrium of different conformations, and the ligand selectively binds to the one that is most complementary. nih.govnih.gov

MD simulations are a powerful tool for studying these conformational changes. frontiersin.org They can show how the protein structure adapts to accommodate the ligand, such as the movement of loops or side chains in the active site. utexas.edu Similarly, the simulations can reveal which conformation of a flexible ligand like this compound is the most favorable for binding. Understanding these dynamic changes is crucial for a complete picture of the binding process and can inform the design of inhibitors that either stabilize a particular protein conformation or are flexible enough to adapt to the binding site. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, also known as quantum mechanics (QM) methods, provide the most accurate and detailed description of the electronic structure of molecules. wikipedia.org These methods can be used to calculate a variety of properties of this compound, such as its geometry, charge distribution, and vibrational frequencies. wikipedia.orgnih.gov

In the context of drug design, QM calculations can be used to refine the understanding of ligand-protein interactions obtained from molecular docking and MD simulations. rsc.org For example, QM can provide a more accurate description of the electrostatic potential and polarization effects, which are important for hydrogen bonding and other non-covalent interactions. nih.gov Density Functional Theory (DFT) is a widely used QM method that offers a good balance between accuracy and computational cost for systems of this size. wikipedia.orgnih.gov

By applying quantum chemical calculations, researchers can gain a deeper understanding of the electronic properties that govern the binding of this compound to its target enzymes, paving the way for the development of more effective therapeutic agents. rsc.org These calculations can help in understanding reaction mechanisms and predicting spectroscopic data, further aiding in the characterization of the compound and its interactions. wikipedia.orgrsc.org

Electronic Structure and Reactivity Predictions of this compound

The reactivity of this compound can be predicted by examining its molecular electrostatic potential (MESP) and frontier molecular orbitals (HOMO and LUMO). mdpi.com For instance, the MESP can identify electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack. mdpi.com Studies on related systems have shown that the nitrogen atom and the hydroxyl group are key sites influencing the molecule's reactivity. For example, the reactivity of 2-bromo-1-hydroxyindolizidine towards nucleophiles like benzylamine (B48309) has been studied under various conditions, revealing the compound's susceptibility to substitution reactions at elevated temperatures. unifi.it

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are also crucial for predicting the spectroscopic properties of this compound, which aids in its characterization.

NMR Chemical Shift Predictions: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. nih.gov Predicting ¹H and ¹³C NMR chemical shifts computationally has become a valuable tool, especially when experimental data is scarce. nih.govmdpi.com Machine learning algorithms, trained on large datasets of experimental spectra, can now predict ¹H chemical shifts with high accuracy (mean absolute error <0.10 ppm) in various solvents. nih.govmdpi.com For this compound, computational models can predict the chemical shifts of its various protons and carbons, aiding in the confirmation of its structure and stereochemistry. scholaris.caresearchgate.net These predictions are particularly useful in distinguishing between different stereoisomers. researchgate.net

Vibrational Frequency Predictions: Vibrational spectroscopy, including infrared (IR) and Raman, provides information about the molecule's vibrational modes. libretexts.org The harmonic vibrational frequencies of a molecule can be calculated using quantum chemical methods. crystalsolutions.eunih.gov For a non-linear molecule like this compound, the number of vibrational modes can be calculated using the formula 3N-6, where N is the number of atoms. libretexts.org These calculated frequencies, when compared with experimental spectra, can help to confirm the molecular structure and identify characteristic functional groups. uni-muenchen.degaussian.com

Table 1: Predicted Spectroscopic Data for this compound

Property Predicted Value Method
¹H NMR Chemical Shift (ppm) Varies by position Machine Learning Models nih.govmdpi.com
¹³C NMR Chemical Shift (ppm) Varies by position DFT Calculations researchgate.net
Vibrational Frequencies (cm⁻¹) Multiple modes SCC-DFTB, DFT nih.gov

In Silico Screening for Novel Indolizidine-Based Glycosidase Inhibitors and Analogs

The indolizidine scaffold is a well-known pharmacophore for the inhibition of glycosidase enzymes. researchgate.net Glycosidases are involved in various biological processes, and their inhibition is a therapeutic strategy for diseases like diabetes and cancer. nih.govacs.org In silico screening, or virtual screening, is a computational technique used to identify potential drug candidates from large compound libraries by predicting their binding affinity to a biological target. acs.orgmdpi.com

This process typically involves molecular docking, where computational models predict the preferred orientation and binding energy of a ligand when bound to a receptor. mdpi.comnih.gov For the development of novel indolizidine-based glycosidase inhibitors, a library of virtual indolizidine analogs can be screened against the three-dimensional structure of a target glycosidase. nih.govmdpi.com The results of these screenings can prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process. researchgate.net Studies have successfully used this approach to identify potent α-glucosidase inhibitors among various alkaloid classes. nih.gov

Cheminformatics Approaches to Indolizidine Scaffold Analysis and Library Design

Cheminformatics combines chemistry, computer science, and information science to analyze and design chemical libraries for drug discovery. rjeid.com For the indolizidine scaffold, cheminformatics tools can be used to analyze its structural diversity and physicochemical properties. researchgate.net This analysis helps in understanding the "drug-likeness" of existing indolizidine alkaloids and in designing new libraries with improved properties. researchgate.net

The design of a compound library involves creating a collection of molecules with diverse structures and functionalities. rjeid.comcuriaglobal.com For the indolizidine scaffold, this can be achieved by systematically modifying the core structure with different substituents. acs.org Cheminformatics approaches can guide this process by ensuring that the designed library covers a broad and relevant chemical space, increasing the chances of identifying compounds with desired biological activities. researchgate.netcuriaglobal.com

Future Directions and Emerging Research Avenues for 1 Hydroxyindolizidine

Development of Novel Biosynthetic Engineering Strategies for Enhanced Production

The natural production of indolizidine alkaloids by fungi and bacteria is often low, hindering large-scale studies and development. Biosynthetic engineering offers a powerful alternative to chemical synthesis for enhancing the production of 1-hydroxyindolizidine. Future strategies will likely focus on a multi-pronged approach targeting the genetic and metabolic pathways of producing organisms.

Key research directions include:

Genome Mining and Heterologous Expression: The identification of biosynthetic gene clusters (BGCs) responsible for indolizidine alkaloid production in various microorganisms remains a primary goal. mdpi.comnih.gov Genome mining of fungal and actinomycete species can uncover novel enzymatic machinery for alkaloid construction. pnas.orgpnas.org Once identified, these BGCs can be transferred to and expressed in heterologous hosts like Saccharomyces cerevisiae or Escherichia coli. These hosts can be cultivated more efficiently and at a larger scale than many natural producers, offering a robust platform for industrial-scale production. nih.gov

Pathway Optimization: Research has identified several key enzymatic steps in the biosynthesis of related alkaloids that proceed via this compound intermediates. For instance, the pathway to swainsonine (B1682842) in Metarhizium robertsii involves the condensation of L-pipecolic acid with malonyl-CoA by the multifunctional protein SwnK, followed by reduction by SwnN to yield stereoisomers of this compound. mdpi.com Future engineering efforts will focus on the overexpression of these rate-limiting enzymes and the knockout of competing metabolic pathways to funnel precursors exclusively toward the desired product.

Enzyme Engineering: The enzymes within these pathways are prime targets for protein engineering. For example, the pyridoxal-5′-phosphate (PLP)-dependent bifunctional aminotransferase (CuaB) from Curvularia sp., which catalyzes both C-C and C-O bond formation, represents a versatile tool whose specificity could be altered to produce novel alkaloid structures. pnas.org Similarly, engineering the dioxygenases (like SwnH2) that hydroxylate the indolizidine core could be used to control the production of specific isomers or prevent further hydroxylation, leading to the accumulation of this compound. mdpi.comnih.gov

Table 1: Key Enzymes in Indolizidine Alkaloid Biosynthesis as Targets for Engineering
EnzymeFunctionOrganism Source (Example)Potential Engineering Strategy
Lysine Decarboxylase (LDC)Catalyzes the first committed step in quinolizidine (B1214090) and indolizidine alkaloid biosynthesis from lysine. frontiersin.orgLupinus speciesOverexpression to increase precursor supply.
SwnKMultifunctional polyketide synthase that condenses L-pipecolic acid and malonyl-CoA. mdpi.comMetarhizium robertsiiOverexpression; fusion with other enzymes to create efficient metabolic channels.
SwnNReductase that converts 1-oxoindolizidine to this compound. mdpi.comMetarhizium robertsiiEngineering for altered stereoselectivity or enhanced catalytic efficiency.
CuaBPLP-dependent bifunctional aminotransferase involved in C-C and C-O bond formation. pnas.orgpnas.orgCurvularia sp. IFB-Z10Directed evolution to alter substrate specificity for the generation of novel alkaloids.
SwnH1 / SwnH2Non-heme iron dioxygenases responsible for C8 and C2 hydroxylation, respectively. nih.govMetarhizium robertsiiSite-directed mutagenesis to control the position and stereochemistry of hydroxylation.

Exploration of Chemoenzymatic and Biocatalytic Syntheses for Sustainable Production

While total chemical synthesis provides access to indolizidine alkaloids, it often involves numerous steps, harsh reagents, and challenges in controlling stereochemistry. nih.gov Chemoenzymatic and biocatalytic approaches are emerging as sustainable and efficient alternatives, combining the precision of enzymes with the flexibility of chemical reactions. ucl.ac.uknih.gov

Future research in this area will explore:

Enzymatic Kinetic Resolution: The use of enzymes, particularly lipases, for the kinetic resolution of racemic intermediates is a well-established strategy that can be applied to the synthesis of this compound. nih.gov This allows for the preparation of enantiomerically pure chiral building blocks that are essential for constructing the final molecule with the correct stereochemistry.

Stereoselective Biocatalytic Reactions: Enzymes offer unparalleled selectivity for key bond-forming reactions. Future work will focus on harnessing specific enzyme classes for the synthesis of this compound:

Hydroxylases (e.g., P450s, dioxygenases): For the regioselective and stereoselective introduction of the C1-hydroxyl group onto a pre-formed indolizidine core. mdpi.com

Transaminases and Imine Reductases: For the asymmetric synthesis of the piperidine (B6355638) ring, a core component of the indolizidine skeleton. mdpi.com

Hydrolases: For the desymmetrization of meso-substrates, providing a highly efficient route to chiral intermediates. mdpi.com

Tandem and Cascade Reactions: A significant goal is the development of one-pot tandem reactions where multiple chemical and enzymatic steps occur sequentially. This approach, which mimics biosynthetic pathways, improves efficiency by reducing the need for intermediate purification steps and minimizing solvent waste. nih.gov

Table 2: Enzyme Classes for Chemoenzymatic Synthesis of this compound
Enzyme ClassCatalyzed ReactionApplication in SynthesisExample
LipasesKinetic resolution of racemic alcohols/esters.Generation of enantiopure precursors.Candida antarctica Lipase B (CAL-B) for resolving olefinic secondary alcohols. nih.gov
HydroxylasesRegio- and stereoselective C-H oxidation.Introduction of the C1-hydroxyl group.P450 monooxygenases for late-stage functionalization. mdpi.com
TransaminasesAsymmetric synthesis of chiral amines.Formation of chiral piperidine intermediates.Use in deracemization of racemic alkaloids to afford enantiopure compounds. mdpi.com
Hydroxynitrile LyasesEnantioselective formation of cyanohydrins.Creation of versatile chiral synthons for elaboration into the indolizidine core. ru.nlHNL-mediated cyanohydrin formation from aldehydes. ru.nl

Advanced Mechanistic Elucidation of Broad-Spectrum Glycosidase Inhibition

This compound and its derivatives are potent inhibitors of glycosidases, enzymes crucial for a vast range of biological processes. csic.es A deeper, mechanistic understanding of this inhibition is essential for designing next-generation therapeutics. Future research will move beyond simple IC50 determination to explore the precise molecular interactions at an atomic level.

Key areas for investigation include:

High-Resolution Structural Biology: Obtaining X-ray crystal structures of this compound and its analogs bound to the active sites of various glycosidases is a critical goal. These structures would reveal the exact binding pose, hydrogen bonding networks, and conformational changes in both the inhibitor and the enzyme, providing a definitive blueprint for inhibition.

Transition-State Mimicry Analysis: As iminosugars, indolizidines are thought to inhibit glycosidases by mimicking the positively charged oxocarbenium-ion character of the reaction's transition state. nih.gov Advanced computational methods, such as quantum mechanics/molecular mechanics (QM/MM), can be used to model this transition state and quantify how closely this compound mimics it. This allows for the rational design of modifications that enhance this mimicry and, therefore, inhibitory potency.

Mechanism-Based Covalent Inhibitors: While most indolizidines are competitive, reversible inhibitors, future work could focus on designing mechanism-based irreversible inhibitors based on the this compound scaffold. By incorporating reactive groups that form a covalent bond with the enzyme's catalytic nucleophile, these probes can achieve higher potency and be used for activity-based protein profiling. whiterose.ac.uk

Design and Synthesis of Photoaffinity Probes for Definitive Target Identification

While glycosidases are known targets of this compound, it may interact with other, currently unknown proteins to exert its full biological effects. Identifying these off-targets is crucial. Photoaffinity labeling (PAL) is a powerful chemical proteomics technique for the unbiased, definitive identification of protein targets in a complex biological system. nih.govmdpi.com

The strategy for future research involves:

Probe Design and Synthesis: A photoaffinity probe based on this compound would be designed with three key components:

The this compound scaffold to ensure specific binding to target proteins.

A photoreactive group (e.g., a diazirine or benzophenone) that, upon UV irradiation, forms a highly reactive species and creates a covalent cross-link to the bound protein. nih.gov

A reporter tag (e.g., a terminal alkyne or azide) for downstream detection and enrichment via "click chemistry." stanford.eduelifesciences.org

Target Identification Workflow: The probe would be incubated with live cells or cell lysates. After UV activation and covalent cross-linking, the reporter tag would be used to attach biotin. The biotinylated probe-protein complexes can then be enriched using streptavidin beads, digested, and identified using mass spectrometry. elifesciences.orgresearchgate.net This approach has been successfully used with an indolizidine-like probe to identify an alkaloid-binding globulin in poison frogs, demonstrating its feasibility. stanford.eduelifesciences.org

Table 3: Common Photoreactive Groups for Photoaffinity Probe Design
Photoreactive GroupActivation WavelengthAdvantagesDisadvantages
Benzophenone~350-360 nmChemically stable; can abstract C-H bonds.Large size may cause steric hindrance; requires longer wavelength that can have lower energy.
Aryl Azide~254-300 nmSmall size; highly reactive nitrene intermediate.Can rearrange to less reactive species; shorter wavelength may damage biological samples.
Diazirine~350-380 nmSmall size; generates highly reactive carbene; activated by long-wavelength UV, minimizing cell damage. stanford.eduCan be synthetically challenging to install.

Integration of Omics Technologies for Systems-Level Understanding of Biosynthesis and Biological Impact in Research Models

To gain a holistic understanding of this compound, it is essential to move beyond single-gene or single-protein studies. The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a systems-level view of both its biosynthesis and its biological effects. nih.gov

Future research will leverage these technologies in the following ways:

Associated Analysis for Gene Discovery: Combining transcriptomics (gene expression) and metabolomics (metabolite profiling) is a powerful strategy for discovering new genes in the this compound biosynthetic pathway. nih.gov By correlating the expression levels of unknown genes with the production levels of specific alkaloids across different conditions or time points, researchers can identify novel enzymes, transporters, and transcription factors. researchgate.net

Multi-Omics for Pathway Elucidation: In a producing organism (natural or engineered), a multi-omics approach can provide a comprehensive snapshot of the entire metabolic network. Genomics provides the genetic blueprint, transcriptomics shows which genes are active, proteomics identifies the translated enzymes, and metabolomics measures the resulting precursors, intermediates, and final products. researchgate.net This integrated data can reveal metabolic bottlenecks, pathway crosstalk, and regulatory mechanisms.

Functional Omics in Model Systems: To understand the biological impact of this compound, these technologies can be applied to non-producing model organisms (e.g., yeast, human cell lines) treated with the compound. Transcriptomic and proteomic changes will reveal which cellular pathways are perturbed, providing clues to its mechanism of action beyond direct enzyme inhibition.

Computational-Experimental Synergies in Indolizidine Research for Rational Design

The synergy between computational modeling and experimental validation is accelerating the pace of discovery in alkaloid research. This integrated approach allows for the rational design of new molecules and synthetic pathways, saving significant time and resources compared to traditional trial-and-error methods.

Future directions for this synergistic research include:

Predictive Docking and Virtual Screening: Molecular docking simulations can predict how this compound and a virtual library of its analogs bind to the active sites of target proteins. researchgate.net This allows for the in silico screening of thousands of compounds to prioritize a smaller, more promising set for chemical synthesis and biological testing.

Elucidation of Conformation and Dynamics: The biological activity of a molecule is intimately linked to its three-dimensional shape and flexibility. First-principles electronic structure calculations can determine the stable conformations of this compound in different environments (e.g., in solution vs. in a protein binding pocket). nih.gov Molecular dynamics (MD) simulations can then model how the molecule and its target protein move and interact over time, providing insights that static pictures cannot.

Mechanism-Guided Synthesis: Computational studies can help explain the regioselectivity and stereoselectivity of complex chemical reactions used in synthesis. For example, density functional theory (DFT) calculations have been used to clarify the mechanism of nickel-catalyzed cycloadditions to form piperidone intermediates, guiding the development of more efficient synthetic routes to the indolizidine core. acs.org This synergy, where computation predicts outcomes and experiment verifies them, creates a powerful feedback loop for discovery.

Q & A

Q. How to design a robust protocol for synthesizing this compound with high enantiopurity?

  • Employ chiral HPLC (Chiralpak IA column) for intermediate analysis and optimize asymmetric induction using Evans oxazolidinones. Reaction monitoring via in-situ IR spectroscopy ensures real-time detection of stereochemical drift .

Q. What safety and handling protocols are critical for working with intermediates in this compound synthesis?

  • Borane-dimethyl sulfide complexes require inert atmosphere handling (glovebox) due to pyrophoric risks. Engineering controls (e.g., fume hoods with >100 ft/min face velocity) and PPE (nitrile gloves, safety goggles) are mandatory .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.